s-Triazine, 2,4-diamino-6-morpholino-

Description

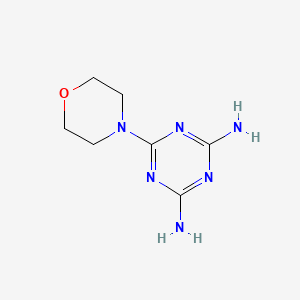

s-Triazine, 2,4-diamino-6-morpholino- (CAS 2827-42-1) is a nitrogen-rich heterocyclic compound with the molecular formula C₇H₁₁N₅O. Structurally, it features a symmetric 1,3,5-triazine core substituted with two amino groups at positions 2 and 4 and a morpholino group at position 5. This configuration confers unique physicochemical properties, including hydrogen-bonding capability from the amino groups and enhanced solubility due to the morpholine moiety. The compound is utilized in diverse applications, such as pharmaceutical intermediates, agrochemical precursors, and coordination chemistry due to its ability to act as a polydentate ligand.

Properties

IUPAC Name |

6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N6O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2,(H4,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSUSOOLEPDQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182521 | |

| Record name | s-Triazine, 2,4-diamino-6-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2827-42-1 | |

| Record name | 6-(4-Morpholinyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-morpholino-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENT 51014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine, 2,4-diamino-6-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIAMINO-6-MORPHOLINO-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHE8R61JFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of s-Triazine, 2,4-diamino-6-morpholino- typically involves the substitution of chlorine atoms in cyanuric chloride with amino and morpholino groups . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

s-Triazine, 2,4-diamino-6-morpholino- undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Due to the presence of nitrogen atoms, nucleophilic substitution is preferred over electrophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted triazine derivatives with potential biological activities .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : s-Triazine, 2,4-diamino-6-morpholino- serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules and is often employed as a ligand in coordination chemistry.

- Reactivity : The compound undergoes nucleophilic substitution reactions due to the presence of nitrogen atoms. It can also participate in oxidation-reduction reactions and condensation reactions with aldehydes and ketones.

Biology

- Antimicrobial Activity : Research indicates that s-Triazine derivatives exhibit significant antimicrobial properties. For example, studies have shown that they can inhibit the growth of various bacterial strains .

- Antiviral and Anticancer Properties : The compound has demonstrated potential as an antiviral and anticancer agent. In vitro studies revealed its efficacy against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values indicating potent activity .

Medicine

- Therapeutic Research : Investigations are ongoing into the use of s-Triazine, 2,4-diamino-6-morpholino- as a therapeutic agent for treating various diseases. Its ability to inhibit key enzymes involved in cell proliferation positions it as a candidate for cancer therapies .

Industry

- Dyes and Analytical Reagents : In industrial applications, this compound is used in the production of dyes and lubricants. Its chemical properties make it valuable for developing analytical reagents that are crucial in laboratory settings.

Case Study 1: Anticancer Activity

A study published in MDPI examined the effects of s-Triazine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited high cytotoxicity with IC50 values ranging from 0.20 μM to 16.32 μM across different types of cancers. These findings highlight the potential of s-Triazine compounds in developing new anticancer therapies .

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 (Lung) | 0.20 |

| MCF-7 (Breast) | 1.25 |

| HeLa (Cervical) | 1.03 |

Case Study 2: Chemosterilant Activity

Research has demonstrated that s-Triazine, 2,4-diamino-6-morpholino-, when used as a chemosterilant on house flies, resulted in significant reductions in pupation rates when administered at specific concentrations in their diet. For instance, flies fed with a diet containing 0.01% of the compound showed normal egg-laying but no larvae pupation .

| Concentration | Percent Hatch | Percent Pupation |

|---|---|---|

| 0.01% | 67% | 0% |

| 0.50% | 14% | 0% |

Mechanism of Action

The mechanism of action of s-Triazine, 2,4-diamino-6-morpholino- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as topoisomerases, tyrosine kinases, and cyclin-dependent kinases, which are involved in cell proliferation and survival . The compound can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Amino vs. Chloro groups in Anilazine increase electrophilicity, making it a potent fungicide.

- Morpholino Substitution: The morpholino group at position 6 improves aqueous solubility compared to alkylamine or aniline substituents. For example, 2,4-bis(dimethylamino)-6-morpholino-s-triazine exhibits a solubility of 0.3288 g/L at 25°C, attributed to the morpholine’s oxygen atom.

- Bismorpholino Derivatives: Compounds like 2,4-bismorpholino-6-stearylamino-1,3,5-triazine (MW 518.78) combine lipophilic (stearylamino) and hydrophilic (morpholino) groups, enabling applications in surfactants or drug delivery systems.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | s-Triazine, 2,4-diamino-6-morpholino- | Anilazine | 2,4-Bis(dimethylamino)-6-morpholino-s-triazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 197.21 | 275.53 | 252.32 |

| Solubility in Water | Moderate (predicted) | Low (0.003–0.01 g/L) | 0.3288 g/L at 25°C |

| LogP (Partition Coefficient) | ~1.2 (estimated) | 3.5–4.0 | ~2.8 |

| Melting Point (°C) | Not Reported | 159–161 | Not Reported |

| Toxicity (Acute) | Low (predicted) | High (LC50 Fish: 0.05–0.1 mg/L) | Not Reported |

Analysis :

- Solubility: The target compound’s diamino groups likely enhance water solubility compared to Anilazine’s hydrophobic chloro-aniline substituents. However, it is less soluble than dimethylamino analogs due to reduced steric hindrance.

Key Findings :

- Pharmaceutical Utility: The target compound’s diamino groups facilitate its use in synthesizing urea-linked derivatives (e.g., 4-[3-{4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid), highlighting its role in kinase inhibitor development.

- Agrochemical Use: Anilazine’s dichloro groups enable covalent binding to fungal enzymes, whereas the target compound’s amino groups are less reactive toward biological targets.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2,4-diamino-6-morpholino-s-triazine with high purity?

- Methodology :

- Use nucleophilic substitution reactions under inert conditions (e.g., THF solvent, triethylamine as a base) to introduce morpholino and p-tolyl groups to the triazine core .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography to minimize byproducts .

- Optimize stoichiometric ratios of reactants (e.g., 1:1 molar ratio of triazine precursor to morpholine derivatives) to enhance yield .

Q. How can researchers characterize the crystal structure and stability of this compound?

- Methodology :

- Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to resolve atomic positions and confirm stereochemistry .

- Assess thermal stability via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Use FT-IR and XPS to validate functional groups (e.g., triazine ring integrity, morpholino C-O-C bonds) .

Q. What are the key considerations for evaluating hydrolysis kinetics under varying pH conditions?

- Methodology :

- Conduct kinetic studies in buffered solutions (pH 1–13) at controlled temperatures (e.g., 25–60°C) to track triazine ring degradation .

- Monitor hydrolysis products via HPLC or LC-MS and correlate degradation rates with pH-dependent nucleophilic attack mechanisms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,4-diamino-6-morpholino-s-triazine in catalytic or biological systems?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density distributions on the triazine ring, identifying reactive sites for nucleophilic/electrophilic interactions .

- Use molecular docking simulations to assess binding affinities with biological targets (e.g., enzymes inhibited in antitumor studies) and correlate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. allergenic effects)?

- Methodology :

- Compare substituent effects: The morpholino group may enhance solubility and target specificity, while chloro-substituents (as in Dyrene) correlate with allergenic responses .

- Validate bioactivity across cell lines or animal models with controlled metabolic pathways (e.g., cytochrome P450 activity) to isolate mechanism-specific effects .

Q. How can adsorption studies using s-triazine derivatives inform materials science applications?

- Methodology :

- Synthesize triazine-based polymers (e.g., DiS-COP) and analyze dye adsorption via XPS to identify interactions between triazine nitrogen and aromatic pollutants .

- Compare adsorption capacities with structurally similar triazines (e.g., melamine derivatives) to optimize pore size and surface functionalization .

Q. What advanced techniques elucidate reaction pathways for oxidation/reduction of this compound?

- Methodology :

- Use cyclic voltammetry (CV) to determine redox potentials and identify intermediates in aqueous/organic media .

- Pair with in-situ Raman spectroscopy to track bond rearrangements during oxidation (e.g., morpholino group transformation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.